molecular formula C15H10N4 B11745048 2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile

2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile

Cat. No.: B11745048
M. Wt: 246.27 g/mol
InChI Key: YPUHMTVMJRKLPL-UHFFFAOYSA-N
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Description

2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a butenedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile typically involves the reaction of naphthalen-2-ylmethylideneamine with β-aminoacrylonitrile. This reaction is often carried out under reflux conditions in a solvent such as dimethylformamide (DMF) for about an hour . The reaction mixture is then subjected to column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce various amines.

Scientific Research Applications

2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile is unique due to its combination of a naphthalene ring and a butenedinitrile moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

2-amino-3-(naphthalen-2-ylmethylideneamino)but-2-enedinitrile

InChI

InChI=1S/C15H10N4/c16-8-14(18)15(9-17)19-10-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,10H,18H2

InChI Key

YPUHMTVMJRKLPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC(=C(C#N)N)C#N

Origin of Product

United States

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